1-Piperidineacetamide, N-(3-chlorophenyl)-
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Overview
Description
1-Piperidineacetamide, N-(3-chlorophenyl)- is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a piperidine ring attached to an acetamide group, with a 3-chlorophenyl substituent. This compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidineacetamide, N-(3-chlorophenyl)- typically involves the reaction of piperidine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidineacetamide, N-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Piperidineacetamide, N-(3-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(3-chlorophenyl)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(4-bromophenyl)piperazine
- 1-(3-chloro-4-fluorophenyl)piperazine
- Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate
Comparison: 1-Piperidineacetamide, N-(3-chlorophenyl)- is unique due to its specific substitution pattern and the presence of both piperidine and acetamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
38367-19-0 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H17ClN2O/c14-11-5-4-6-12(9-11)15-13(17)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17) |
InChI Key |
OAOCNVAUBWHGHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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